1-(3,4-dimethylphenoxy)-3-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]propan-2-ol
Description
The compound 1-(3,4-dimethylphenoxy)-3-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]propan-2-ol is a benzimidazole derivative characterized by a propan-2-ol linker connecting two distinct moieties:
- 3,4-Dimethylphenoxy group: A substituted aromatic ether with methyl groups at positions 3 and 2.
- 4-Methoxybenzyl-substituted benzimidazole: A benzimidazole core functionalized with a 4-methoxybenzyl group at position 2.
Properties
CAS No. |
1018126-54-9 |
|---|---|
Molecular Formula |
C26H28N2O3 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-(3,4-dimethylphenoxy)-3-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]propan-2-ol |
InChI |
InChI=1S/C26H28N2O3/c1-18-8-11-23(14-19(18)2)31-17-21(29)16-28-25-7-5-4-6-24(25)27-26(28)15-20-9-12-22(30-3)13-10-20/h4-14,21,29H,15-17H2,1-3H3 |
InChI Key |
STTYFHVGTBTYHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2CC4=CC=C(C=C4)OC)O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3,4-DIMETHYLPHENOXY)-3-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}PROPAN-2-OL typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through a cyclization reaction. This can be achieved by reacting o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Methoxyphenyl Group: The next step involves the introduction of the methoxyphenyl group. This can be done through a Friedel-Crafts alkylation reaction, where the benzodiazole ring is alkylated with a methoxybenzyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Dimethylphenoxy Group: The final step involves the attachment of the dimethylphenoxy group. This can be achieved through a nucleophilic substitution reaction, where the intermediate product is reacted with a dimethylphenol derivative under basic conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
1-(3,4-DIMETHYLPHENOXY)-3-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}PROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphenoxy or methoxyphenyl groups can be replaced with other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions.
Scientific Research Applications
1-(3,4-DIMETHYLPHENOXY)-3-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}PROPAN-2-OL has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It can be used as a probe to study enzyme mechanisms and receptor-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit pharmacological activities such as anti-inflammatory, anti-cancer, or antimicrobial effects.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHYLPHENOXY)-3-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}PROPAN-2-OL involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Structural Analogues of Benzimidazole Derivatives
The target compound shares key features with several benzimidazole-based molecules, differing primarily in substituents, linker groups, and biological activity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
| Compound Name / ID | Key Structural Features | Substituents | Linker Type | Notable Properties/Applications | References |
|---|---|---|---|---|---|
| 1-(3,4-dimethylphenoxy)-3-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]propan-2-ol (Target) | - 3,4-Dimethylphenoxy group - 4-Methoxybenzyl-benzimidazole |
3,4-dimethylphenoxy; 4-methoxybenzyl | Propan-2-ol | Potential autophagy modulation | |
| 9a–9e (Phenoxymethybenzoimidazole-thiazole-triazole hybrids) | - Triazole-thiazole backbone - Varied aryl groups (e.g., phenyl, fluorophenyl) |
4-(1H-benzodiazol-2-yl)phenoxymethyl; substituted thiazole | Triazole-thiazole | α-Glucosidase inhibition | |
| 4-[1-(4-Hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol | - Hydroxy-methoxybenzyl group - Methoxyphenol |
4-hydroxy-3-methoxybenzyl; 2-methoxyphenol | Direct linkage | Crystallographic studies | |
| Metodesnitazene (N,N-diethyl-2-(2-(4-methoxybenzyl)-1H-benzimidazol-1-yl)ethan-1-amine) | - 4-Methoxybenzyl-benzimidazole - Diethylaminoethyl linker |
4-methoxybenzyl; diethylamine | Ethylamine | Opioid receptor interaction | |
| 1-{2-(4-Chlorobenzyloxy)-2-[4-(morpholin-4-yl)phenyl]ethyl}-1H-benzimidazole propan-2-ol | - Chlorobenzyloxy group - Morpholine-phenyl moiety |
4-chlorobenzyloxy; morpholine | Ethyl-propan-2-ol | Crystallographic characterization | |
| 1-(benzyloxy)-3-{(4-methoxyphenyl)methylamino}propan-2-ol | - Benzyloxy group - 4-Methoxybenzylamino side chain |
benzyloxy; 4-methoxybenzylamino | Propan-2-ol | Not reported (structural analog) |
Key Observations
Substituent Effects
- Methoxy vs.
- Aryl Variability: Compounds with halogenated aryl groups (e.g., 9b’s 4-fluorophenyl in ) may exhibit altered electronic properties, affecting binding affinity compared to the target’s dimethylphenoxy group.
Linker Flexibility
- The propan-2-ol linker in the target compound introduces a hydroxyl group capable of hydrogen bonding, contrasting with the rigid triazole-thiazole backbone in 9a–9e or the ethylamine linker in Metodesnitazene . This flexibility could influence conformational stability in biological targets.
Physicochemical Properties
- Crystallography: The benzimidazole core in the target compound likely adopts a planar conformation similar to 4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol , facilitating π-π stacking in protein binding.
- Solubility: The propan-2-ol linker may improve aqueous solubility relative to non-polar linkers (e.g., ethylamine in Metodesnitazene ).
Biological Activity
The compound 1-(3,4-dimethylphenoxy)-3-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]propan-2-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₃₁N₃O₃
- Molecular Weight : 325.46 g/mol
The compound features a benzimidazole moiety, which is often associated with various biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing benzimidazole derivatives. The mechanism of action typically involves the inhibition of key enzymes involved in cancer cell proliferation, such as:
- Thymidylate Synthase
- Histone Deacetylases (HDAC)
- Topoisomerase II
These enzymes play critical roles in DNA synthesis and repair, making them prime targets for anticancer therapies. For instance, research indicates that benzimidazole derivatives can effectively inhibit HDAC activity, leading to apoptosis in cancer cells .
Antimicrobial Activity
Compounds similar to this compound have also demonstrated antimicrobial properties. The presence of multiple functional groups allows for interactions with bacterial cell membranes and inhibition of vital bacterial enzymes. Studies have reported significant activity against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
This antimicrobial activity is often attributed to the compound's ability to disrupt cellular processes within the pathogens .
Antioxidant Properties
Antioxidant activity is another notable aspect of this compound's biological profile. The ability to scavenge free radicals can protect cells from oxidative stress, which is linked to numerous diseases, including cancer and cardiovascular disorders. Research suggests that benzimidazole derivatives exhibit potent antioxidant activity through various mechanisms, including metal chelation and radical scavenging .
Study 1: Anticancer Efficacy
In a study published in Cancer Letters, researchers synthesized a series of benzimidazole derivatives and evaluated their anticancer efficacy against various cancer cell lines. The findings indicated that the compound exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range. The study concluded that the compound's mechanism involved apoptosis induction through caspase activation .
Study 2: Antimicrobial Testing
A separate investigation focused on the antimicrobial properties of similar compounds, revealing that they effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard protocols, demonstrating that these compounds could serve as potential leads for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
